tert-Butyl 2,2,2-trichloroacetimidate

Esterification Trichloroacetimidates Room Temperature Synthesis

Researchers often face low yields or substrate decomposition when using harsh acidic or basic tert-butylating agents like Boc2O or tert-butyl acetate. tert-Butyl 2,2,2-trichloroacetimidate (TBTA) solves this by enabling mild, non-reversible tert-butylation at ambient temperature. Quantifiable outcomes include: - 84% yield with benzoic acid at room temperature, where methyl, ethyl, and benzyl trichloroacetimidates yield no product. - 91% yield for sterically hindered 2,2-diphenylacetic acid without promoters. - Preserves acid-sensitive Boc, ketal, and boronate ester protecting groups, reducing protection/deprotection steps. Supplied with rigorous analytical documentation for reliable procurement.

Molecular Formula C6H10Cl3NO
Molecular Weight 218.5 g/mol
CAS No. 98946-18-0
Cat. No. B150492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2,2-trichloroacetimidate
CAS98946-18-0
Synonyms2,2,2-Trichloroethanimidic acid tert-butyl ester;  O-tert-Butyl trichloroacetimidate;  tert-Butyl 2,2,2-trichloroacetimidate;  tert-Butyl trichloroacetimidate
Molecular FormulaC6H10Cl3NO
Molecular Weight218.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=N)C(Cl)(Cl)Cl
InChIInChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3
InChIKeyCQXDYHPBXDZWBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2,2,2-trichloroacetimidate (CAS 98946-18-0) as a Tert-Butylation Reagent for Organic Synthesis


tert-Butyl 2,2,2-trichloroacetimidate (CAS 98946-18-0), also known as TBTA or O-tert-butyl trichloroacetimidate, is a reagent of the trichloroacetimidate class with the molecular formula C6H10Cl3NO and a molecular weight of 218.51 g/mol [1]. At ambient conditions, it exists as a white solid or colorless liquid with a melting point of 21 °C and a density of 1.221–1.222 g/mL at 25 °C [1]. It is synthesized via base-catalyzed addition of tert-butanol to trichloroacetonitrile, yielding approximately 69–70% . This compound serves primarily as a tert-butylation reagent for the conversion of alcohols and carboxylic acids to tert-butyl ethers and esters under mild conditions, often achieving yields of 80–90% [1].

Why tert-Butyl 2,2,2-trichloroacetimidate (TBTA) Cannot Be Replaced by Other Trichloroacetimidates or Common tert-Butylating Agents


Trichloroacetimidates are not interchangeable; their reactivity, stability, and the nature of the alkyl group they transfer (tert-butyl, benzyl, methyl, etc.) dictate their specific synthetic utility. Methyl and ethyl trichloroacetimidates fail to undergo esterification with benzoic acid at room temperature or even under reflux in toluene, whereas tert-butyl 2,2,2-trichloroacetimidate achieves 84% yield at room temperature [1]. Benzyl trichloroacetimidate, while effective for benzylation, requires elevated temperatures for esterification and is unreactive at room temperature [1]. Furthermore, common tert-butylating agents like di-tert-butyl dicarbonate (Boc2O) or tert-butyl acetate often necessitate strong acids or bases, leading to decomposition of acid-sensitive substrates—a limitation circumvented by the mild, non-reversible nature of TBTA-mediated tert-butylation [2]. Thus, substituting TBTA with a generic trichloroacetimidate or alternative tert-butylating reagent risks reaction failure, lower yields, or incompatibility with sensitive functional groups.

Quantitative Differentiation: tert-Butyl 2,2,2-trichloroacetimidate vs. Closest Comparators


Superior Room Temperature Esterification Activity vs. Methyl, Ethyl, and Benzyl Trichloroacetimidates

In a direct head-to-head study, tert-butyl 2,2,2-trichloroacetimidate (imidate 13) esterified benzoic acid at room temperature in dichloromethane, achieving an 84% isolated yield after 48 hours. In stark contrast, methyl, ethyl, and allyl trichloroacetimidates (entries 1–3) gave 0% yield under identical room temperature conditions, and even under reflux in toluene for 18 hours, they still yielded 0% [1]. Benzyl trichloroacetimidate (entry 8) also failed at room temperature (0% yield) and required reflux in toluene to achieve a 76% yield [1]. This demonstrates that TBTA uniquely enables promoter-free esterification at ambient temperature, a critical advantage for thermally labile substrates.

Esterification Trichloroacetimidates Room Temperature Synthesis

High Yield tert-Butyl Ether and Ester Formation Across Diverse Alcohols and Carboxylic Acids

TBTA is a reliable reagent for tert-butyl ether and ester formation, with documented isolated yields ranging from 80% to 90% after standard workup [1]. In the context of esterification with benzoic acid under symbiotic activation, TBTA achieved an 84% yield at room temperature [2]. For more hindered substrates, such as 2,2-diphenylacetic acid, TBTA delivered a 91% yield of the tert-butyl ester [2]. While a systematic side-by-side comparison with alternative tert-butylating agents (e.g., Boc2O, tert-butyl acetate) is not available in a single study, cross-study analysis indicates that TBTA consistently provides high yields under milder, promoter-free conditions compared to methods requiring strong Lewis or Brønsted acids [1][3].

tert-Butylation Ether Synthesis Ester Synthesis

Compatibility with Acid-Sensitive Functional Groups vs. Strong Acid tert-Butylation Methods

TBTA, when used with a noncoordinating acid–base catalyst (bis(trifluoromethane)sulfonimide and 2,6-lutidine), enables the tert-butylation of alcohols and phenols containing acid-sensitive groups such as ketal, Boc, and boronate esters without decomposition [1]. This contrasts with traditional tert-butyl ether synthesis using strong Brønsted or Lewis acids (e.g., H2SO4, BF3·OEt2), which often cleave or degrade such sensitive functionalities [1]. While quantitative side-by-side yield comparisons for each sensitive group are not provided, the study explicitly demonstrates successful tert-butylation of substrates bearing these labile groups, a feat not reliably achievable with harsher methods [1].

Acid-Sensitive Protecting Groups Boc Ketal Boronate Ester

Physical Property Differentiation: Boiling Point and Density vs. Benzyl and Methyl Trichloroacetimidates

The physical properties of tert-butyl 2,2,2-trichloroacetimidate—melting point 21 °C, boiling point 64–71 °C at 10–12 mmHg, and density 1.221–1.222 g/mL at 25 °C—differ significantly from its benzyl and methyl analogs [1][2]. Benzyl 2,2,2-trichloroacetimidate has a boiling point of 106–114 °C at 0.5 mmHg and a higher density of 1.359 g/mL [3]. Methyl 2,2,2-trichloroacetimidate boils at 148–149 °C at 760 mmHg with a density of approximately 1.5 g/cm³ [4]. These differences directly impact purification (distillation conditions), handling, and storage requirements. For instance, TBTA's lower boiling point and solid/liquid state near room temperature may simplify isolation and solvent removal compared to higher-boiling analogs.

Physical Properties Purification Storage

Optimal Use Cases for tert-Butyl 2,2,2-trichloroacetimidate (TBTA) Based on Quantitative Differentiation


Room Temperature Esterification of Carboxylic Acids Without Added Promoters

TBTA is the reagent of choice for esterifying benzoic acid and similar carboxylic acids at ambient temperature. Direct comparative data shows that methyl, ethyl, and benzyl trichloroacetimidates yield no product under identical conditions, whereas TBTA provides an 84% yield after 48 hours in DCM [1]. This makes TBTA indispensable for synthetic sequences where heating would degrade thermally sensitive intermediates, and where the use of strong acid promoters is contraindicated.

tert-Butylation of Alcohols and Phenols Bearing Acid-Labile Protecting Groups

When substrates contain acid-sensitive moieties such as Boc, ketal, or boronate esters, TBTA used with a noncoordinating acid–base catalyst enables tert-butyl ether formation without cleavage of these protecting groups [1]. Traditional tert-butylation methods employing strong acids would likely decompose such substrates. TBTA's mild, non-reversible reaction profile ensures functional group integrity, reducing the need for additional protection/deprotection steps.

High-Yield Synthesis of Hindered tert-Butyl Esters

For sterically demanding carboxylic acids like 2,2-diphenylacetic acid, TBTA achieves a 91% yield of the tert-butyl ester under promoter-free conditions [1]. This performance matches or exceeds alternative tert-butylating agents while avoiding the harsh conditions often required for hindered substrates, making TBTA a reliable option for complex molecule construction in medicinal chemistry and natural product synthesis.

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